molecular formula C8H16O2 B2924620 1-(Hydroxymethyl)-4-methylcyclohexanol CAS No. 854444-91-0

1-(Hydroxymethyl)-4-methylcyclohexanol

Cat. No.: B2924620
CAS No.: 854444-91-0
M. Wt: 144.214
InChI Key: XAQVBIBXZCFNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxymethyl)-4-methylcyclohexanol is an organic compound with the molecular formula C8H16O2 It is a cyclohexanol derivative, where a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Hydroxymethyl)-4-methylcyclohexanol can be synthesized through several methods. One common approach involves the hydroxymethylation of 4-methylcyclohexanol using formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with aqueous formaldehyde (37-41%) and a basic medium such as sodium hydroxide or potassium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as metal catalysts or relay catalysts, can enhance the efficiency of the hydroxymethylation reaction .

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-4-methylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Hydroxymethyl)-4-methylcyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)-4-methylcyclohexanol exerts its effects involves the interaction of the hydroxymethyl group with various molecular targets. This interaction can enhance the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry. The hydroxymethyl group can also facilitate the formation of hydrogen bonds, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Hydroxymethyl)-4-methylcyclohexanol is unique due to the presence of both the hydroxymethyl and methyl groups on the cyclohexane ring. This combination of functional groups enhances its reactivity and solubility, making it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

1-(hydroxymethyl)-4-methylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7-2-4-8(10,6-9)5-3-7/h7,9-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQVBIBXZCFNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.